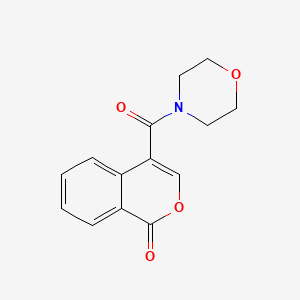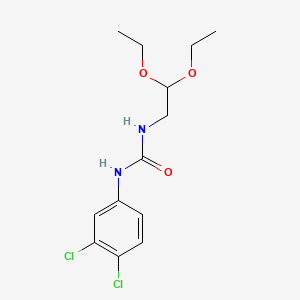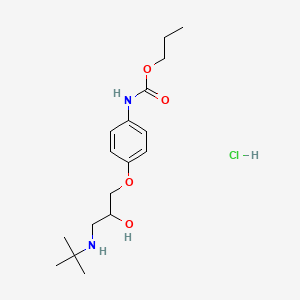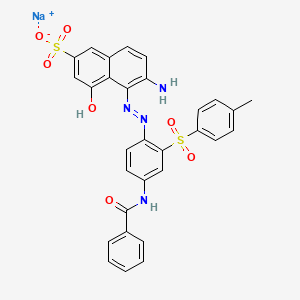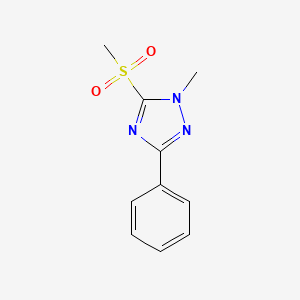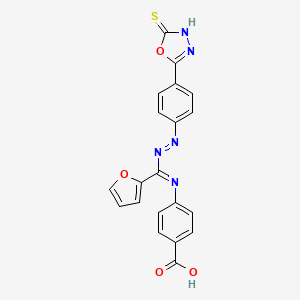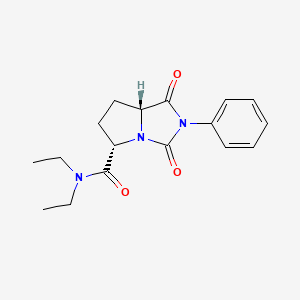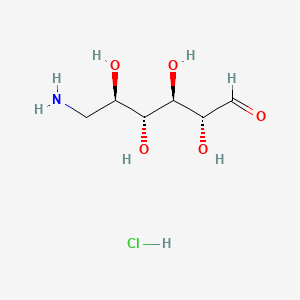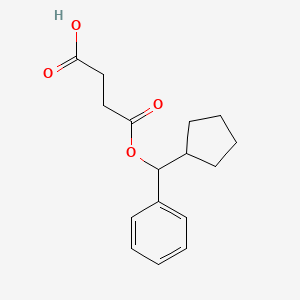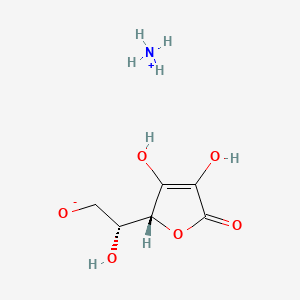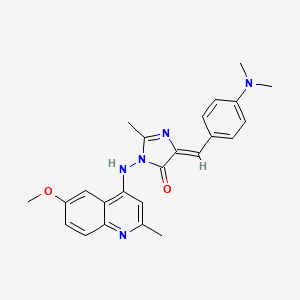
N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide: is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-(diethylamino)-4-methoxyacetanilide under alkaline conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling and acetylation steps.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The chloro group in the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium dithionite or catalytic hydrogenation are typical methods.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in analytical chemistry for the detection and quantification of metal ions through complexation reactions.
Biology:
- Utilized in histological staining techniques to visualize cellular components under a microscope.
Medicine:
- Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application:
In dyeing: The azo group forms stable bonds with fibers, imparting color.
In photodynamic therapy: The compound absorbs light and generates reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
- N-(2-((2-Chloro-4-nitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
- N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(dimethylamino)-4-methoxyphenyl)acetamide
Uniqueness:
- The presence of both chloro and dinitro groups in the aromatic ring enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions.
- The diethylamino group provides solubility in organic solvents and contributes to the compound’s stability.
Propiedades
Número CAS |
79295-99-1 |
|---|---|
Fórmula molecular |
C19H21ClN6O6 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21ClN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) |
Clave InChI |
LJIKWZXCXJFCCB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


